molecular formula C17H14N4O6S2 B11273509 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11273509
M. Wt: 434.5 g/mol
InChI Key: BSOVHZUZAWEBSW-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a pyridazine ring substituted with a methanesulfonyl group and a phenyl ring substituted with a nitrobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methanesulfonyl group is introduced via sulfonation reactions, while the nitrobenzene sulfonamide group is added through nitration and subsequent sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Conversion of nitro groups to nitroso or hydroxylamine derivatives.

    Reduction: Formation of amines and sulfonic acids.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.

    Sulfonamides: Other sulfonamide-containing compounds with similar structural features.

Uniqueness

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N4O6S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-10-9-14(18-19-17)12-5-4-6-13(11-12)20-29(26,27)16-8-3-2-7-15(16)21(22)23/h2-11,20H,1H3

InChI Key

BSOVHZUZAWEBSW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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